![molecular formula C17H18N4OS B2388657 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1286704-57-1](/img/structure/B2388657.png)
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperidine ring, and a benzothiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrazole derivative with a benzothiazole derivative . For example, a compound with a similar structure was synthesized by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative, which was then reacted with thiosemicarbazide to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The piperidine ring is a cyclic secondary amine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the heterocyclic rings and the functional groups attached to them. The pyrazole ring, for example, is known to participate in a variety of chemical reactions .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
A study investigated the molecular interaction of a related compound, focusing on its antagonistic properties for the CB1 cannabinoid receptor. The research utilized conformational analysis and developed unified pharmacophore models, demonstrating the compound's potential in medicinal chemistry, particularly in receptor-ligand interactions and drug design (Shim et al., 2002).
Structural Exploration and Activity Analysis
Another study focused on the synthesis, structural exploration, and antiproliferative activity of a novel bioactive heterocycle. The compound underwent extensive structural characterization and analysis, revealing its potential applications in the development of new therapeutic agents (Benaka Prasad et al., 2018).
Antimicrobial and Phytotoxic Screening
Research on pyrazoline derivatives, including compounds similar to the one , has shown significant antimicrobial and phytotoxic activities. These findings highlight the compound's potential use in agricultural chemistry and infection control (Mumtaz et al., 2015).
Inverse Agonist Activity at CB1 Receptor
A related compound was studied for its effects on the human cannabinoid CB1 receptor, showing inverse agonist activity. This research is critical for understanding the compound's role in modulating receptor activity, with implications for treating disorders related to the endocannabinoid system (Landsman et al., 1997).
Synthesis and Antibacterial Screening
Novel thiazolyl pyrazole and benzoxazole compounds, structurally related to the compound , were synthesized and screened for their antibacterial properties. This research contributes to the search for new antimicrobial agents to combat resistant bacterial strains (Landage et al., 2019).
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-17(16-19-14-4-1-2-5-15(14)23-16)20-10-6-13(7-11-20)12-21-9-3-8-18-21/h1-5,8-9,13H,6-7,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDAWEKOQFQWIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
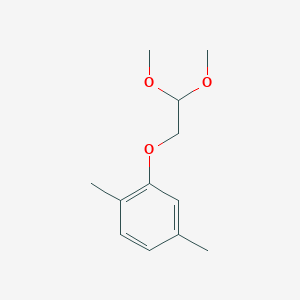
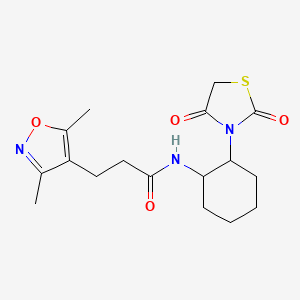
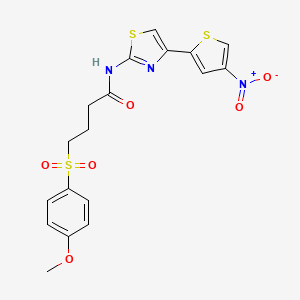
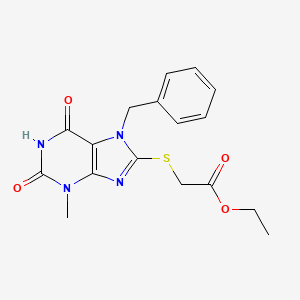
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2388581.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)
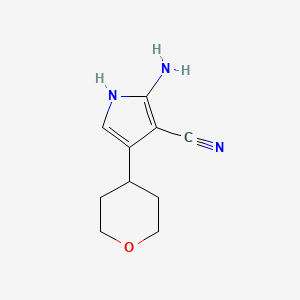
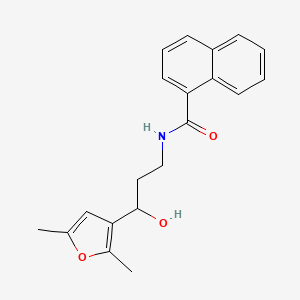
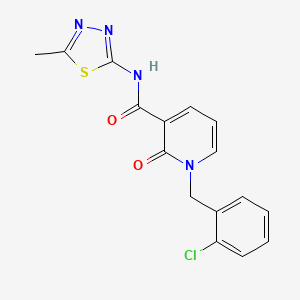
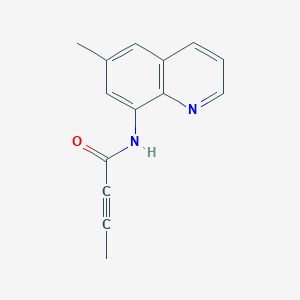
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)
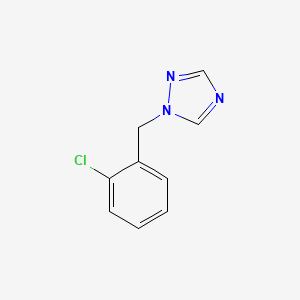

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2388595.png)
